phendimetrazine

Description

This compound is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Stimulants substance.

This compound is a weight loss medication. This compound is chemically related to amphetamines and is a Schedule III drug under the Convention on Psychotropic Substances and in the US since 1970.

This compound is a Sympathomimetic Amine Anorectic. The physiologic effect of this compound is by means of Appetite Suppression, and Increased Sympathetic Activity.

See also: this compound Tartrate (has salt form).

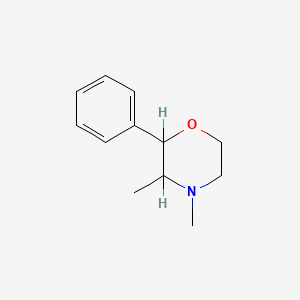

Structure

3D Structure

Properties

Key on ui mechanism of action |

Phendimetrazine may act in a similar way to amphetamines in that it activates the alpha-adrenergic system to induce an appetite suppressive and metabolic increase effect. The drug also acts as a norepinephrine-dopamine releasing agent (NDRA). It can bind to and reverse the NET. Phendimetrazine is an effective and widely prescribed appetite suppressant. Preclinical findings show that phendimetrazine displays stimulant properties similar to amphetamine, but few studies have examined the neurochemical mechanism of the drug. ... Phendimetrazine itself had no effect on uptake or release of any transmitter. In contrast, the trans-configured N-demethylated metabolite, phenmetrazine, was a potent releaser of [3H]norepinephrine (EC(50)=50 nM) and [3H]dopamine (EC(50)=131 nM). The cis N-demethylated metabolite, pseudophenmetrazine, displayed modest potency at releasing [3H]norepinephrine (EC(50)=514 nM) and blocking [3H]dopamine re-uptake (IC(50)=2630 nM). All drugs tested were inactive or weak in the [3H]5-HT assays. When injected intravenously, phendimetrazine had minimal effects on extracellular transmitter levels, whereas phenmetrazine produced dose-related elevations in extracellular dopamine. The collective findings suggest that phendimetrazine is a "prodrug" that is converted to the active metabolite phenmetrazine, a potent substrate for norepinephrine and dopamine transporters. |

|---|---|

CAS No. |

21784-30-5 |

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1 |

InChI Key |

MFOCDFTXLCYLKU-CMPLNLGQSA-N |

SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

Isomeric SMILES |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

boiling_point |

122-124 °C at 8 mm Hg; 134-135 °C at 12 mm Hg |

Color/Form |

White powder |

melting_point |

MP: 208 °C; specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/ |

Other CAS No. |

634-03-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

17140-98-6 (hydrochloride) |

solubility |

Free sol in water; very slightly sol in alcohol; practically insol in chloroform and ether. |

Synonyms |

Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |

vapor_pressure |

3.2X10-3 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Phendimetrazine as a Prodrug for Phenmetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, has been utilized as an anorectic for the short-term management of obesity. Its pharmacological activity is primarily attributed to its role as a prodrug, undergoing metabolic conversion to its active metabolite, phenmetrazine. Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), which mediates the appetite-suppressant effects. This technical guide provides an in-depth analysis of this compound's conversion to phenmetrazine, the pharmacokinetics and pharmacodynamics of both compounds, detailed experimental methodologies for their study, and an overview of the downstream signaling pathways activated by phenmetrazine. Recent evidence also suggests this compound itself may possess intrinsic pharmacological activity as a dopamine transporter inhibitor, adding a layer of complexity to its mechanism of action. This document consolidates quantitative data, experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in pharmacology and drug development.

Introduction

This compound is a prescription medication used as an adjunct in weight management.[1] Structurally, it is the N-methylated analog of phenmetrazine.[2] This N-methylation renders the parent compound significantly less active as a monoamine releaser but confers upon it the properties of a prodrug.[3] Following oral administration, this compound undergoes hepatic N-demethylation to yield phenmetrazine, the pharmacologically active agent responsible for the desired anorectic effects.[4][5] This biotransformation allows for a more sustained and controlled release of phenmetrazine compared to direct administration of the active metabolite, which may also reduce its abuse potential.[3][6]

Phenmetrazine exerts its effects by acting as a potent norepinephrine (NE) and dopamine (DA) releasing agent, with significantly less activity at the serotonin transporter.[2][7] This neurochemical profile is consistent with other stimulant medications used for appetite suppression. However, emerging research indicates that this compound is not merely an inert carrier. It has been shown to function as a dopamine transporter (DAT) inhibitor, a mechanism distinct from the substrate-type release action of phenmetrazine.[8][9][10] This suggests a dual mechanism of action: an initial, weaker effect from the parent drug, followed by a more potent, sustained effect from the metabolite.

This guide will explore the metabolic journey of this compound, quantify the pharmacological actions of both the prodrug and its active metabolite, provide detailed experimental frameworks for their investigation, and illustrate the key molecular signaling cascades involved.

Metabolic Conversion and Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours.[4] The primary site of its metabolism is the liver, where cytochrome P450 enzymes catalyze the N-demethylation of this compound to phenmetrazine.[4][5] Approximately 30% of an oral dose of this compound is converted to phenmetrazine.[4] Phenmetrazine is subsequently metabolized via hydroxylation and conjugation before being excreted, along with the parent drug and other minor metabolites like this compound-N-oxide, primarily through the kidneys.[4][5]

The prodrug strategy offers pharmacokinetic advantages, resulting in a more prolonged and stable plasma concentration of the active phenmetrazine.[3][6] This contrasts with the sharper peak and trough concentrations that would be observed with direct phenmetrazine administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, phenmetrazine.

| Parameter | This compound | Phenmetrazine (as metabolite) | Phenmetrazine (administered directly) |

| Time to Peak Plasma (Tmax) | 1-3 hours[4] | Plasma levels increase as this compound levels decrease | Not specified |

| Absorption | Complete by 4-6 hours[4] | N/A | Not specified |

| Metabolism | Hepatic N-demethylation to phenmetrazine[4] | Hydroxylation, Conjugation[4] | Hydroxylation, Conjugation[4] |

| Elimination Half-Life (t½) | ~2 hrs (Immediate Release)[4]~3.7-9 hrs (Extended Release)[4][5]19-24 hrs (conflicting report)[3] | ~8 hours[4] | ~8 hours[4] |

| Primary Route of Excretion | Renal[4][5] | Renal[4] | Renal[4] |

Pharmacodynamics and Mechanism of Action

The primary mechanism of action is driven by phenmetrazine's ability to stimulate the release of norepinephrine and dopamine from presynaptic nerve terminals. It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to reverse transport of these neurotransmitters into the synaptic cleft.[2][7] This increase in synaptic catecholamines is believed to act on the hypothalamus to suppress appetite.

Recent studies have revealed that this compound is not pharmacologically inert. It acts as a DAT inhibitor, blocking the reuptake of dopamine, whereas phenmetrazine acts as a DAT substrate, promoting dopamine release.[8][9][10] This suggests a complex interplay where the prodrug may initially modulate dopaminergic neurotransmission via reuptake inhibition before the more potent releasing effects of the generated phenmetrazine become predominant.

Data Presentation: Pharmacodynamic Parameters

The following table presents quantitative data on the interaction of this compound and phenmetrazine with monoamine transporters, as determined by in vitro assays using rat brain synaptosomes.

| Compound | Action | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | Uptake Inhibition (IC₅₀) | 19 µM[6] | 8.3 µM[6] | Inactive[7] |

| Release (EC₅₀) | Inactive up to 10 µM[6] | Inactive[7] | Inactive[7] | |

| Phenmetrazine | Uptake Inhibition (IC₅₀) | 0.6 µM[3] | Not specified | Weak/Inactive[7] |

| Release (EC₅₀) | 70-131 nM[7] | 29-50 nM[7] | 7,765 to >10,000 nM[7] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. Lower values indicate greater potency. EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Lower values indicate greater potency.

Signaling Pathways

The increase in synaptic dopamine and norepinephrine initiated by phenmetrazine activates downstream signaling cascades that are crucial for its pharmacological effects. Chronic exposure can lead to neuroadaptive changes, including the desensitization of G-protein coupled receptors.

Metabolic Conversion Pathway

The conversion of this compound to its active metabolite is a primary step in its mechanism of action.

Phenmetrazine-Induced Signaling Cascade

Phenmetrazine's action as a norepinephrine-dopamine releasing agent triggers multiple intracellular signaling pathways. The increased synaptic dopamine primarily signals through D1-like (Gαs-coupled) and D2-like (Gαi-coupled) receptors, while norepinephrine signals through adrenergic receptors, such as the Gαi-coupled α2-adrenergic receptor. Chronic stimulation by phenmetrazine has been shown to cause desensitization of D2 and α2 receptors and alter the phosphorylation state of key downstream signaling proteins like DARPP-32, ERK1/2, and GSK3β, reflecting significant neuroadaptive changes.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mercell.com [mercell.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 8. lcms.cz [lcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

The Stereospecific Pharmacological Profile of Phendimetrazine and its Metabolite, Phenmetrazine

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phendimetrazine, a sympathomimetic amine utilized as an anorectic agent, functions as a prodrug, undergoing metabolic activation to its primary active metabolite, phenmetrazine. Both this compound and phenmetrazine exist as stereoisomers, with the (+)-enantiomers demonstrating significantly greater pharmacological potency. This guide provides a comprehensive technical overview of the pharmacological profiles of the enantiomers of this compound and phenmetrazine, with a focus on their interactions with monoamine transporters. Quantitative data on their functional activities are presented, alongside detailed experimental methodologies and visual representations of their presumed signaling pathways.

Introduction

This compound is prescribed for the short-term management of obesity. Its therapeutic effects are primarily attributed to its N-demethylated metabolite, phenmetrazine, a potent central nervous system stimulant that modulates dopaminergic and noradrenergic neurotransmission.[1][2][3] The stereochemistry of these compounds plays a crucial role in their pharmacological activity, with the (+)-isomers of both the parent drug and its metabolite exhibiting higher potency.[2] Understanding the nuanced pharmacological profiles of each enantiomer is critical for optimizing therapeutic applications and mitigating potential adverse effects. This document serves as an in-depth resource for scientists and researchers, consolidating the available data on the stereospecific interactions of this compound and phenmetrazine with key monoamine transporters.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of phenmetrazine, the active metabolite of this compound, involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals.[1][4] It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to reverse transport of these neurotransmitters into the synaptic cleft.[1][4] This increase in extracellular monoamine levels in key brain regions, such as the hypothalamus and nucleus accumbens, is believed to mediate the appetite-suppressant and stimulant effects.[5] While phenmetrazine is a potent monoamine releaser, the parent compound, this compound, exhibits significantly lower intrinsic activity.[1][2] However, studies suggest that this compound itself can act as a dopamine transporter (DAT) inhibitor, potentially contributing to the overall pharmacological effect before its conversion to phenmetrazine.[6][7]

Stereoselectivity

The pharmacological activity of both this compound and phenmetrazine is highly stereoselective. The (+)-enantiomers are considerably more potent than their corresponding (–)-enantiomers in eliciting sympathomimetic and anorectic effects.[2] This stereoselectivity is evident in their interactions with monoamine transporters, where the (+)-isomers display higher affinity and functional potency.

Quantitative Pharmacological Data

Table 1: In Vitro Uptake Inhibition (IC50) of Phenmetrazine Enantiomers

| Compound | DAT (nM) | NET (nM) | SERT (nM) |

| (+)-Phenmetrazine | 600 | - | >10,000 |

| (-)-Phenmetrazine | - | - | >10,000 |

Data from Rothman et al., 2002, using rat brain synaptosomes.[1] A lower IC50 value indicates greater potency in inhibiting neurotransmitter uptake.

Table 2: In Vitro Monoamine Release (EC50) of Phenmetrazine Enantiomers

| Compound | DA Release (nM) | NE Release (nM) | 5-HT Release (nM) |

| (+)-Phenmetrazine | 131 | 50 | 7765 |

| (-)-Phenmetrazine | - | - | >10,000 |

Data from Rothman et al., 2002, using rat brain synaptosomes.[1] A lower EC50 value indicates greater potency in inducing neurotransmitter release.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound and its metabolites at monoamine transporters. These are based on methodologies reported in the scientific literature.[8][9][10][11]

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (this compound/phenmetrazine enantiomers).

-

Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound.

Monoamine Release Assay (Superfusion Assay)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.

Materials:

-

Rat brain synaptosomes or cells expressing the target transporter.

-

Radiolabeled neurotransmitters for pre-loading.

-

Superfusion apparatus.

-

Assay buffer.

-

Test compounds.

-

Reference releasing agents (e.g., amphetamine).

Procedure:

-

Pre-loading: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

-

Superfusion: Transfer the pre-loaded synaptosomes or cells to the superfusion chambers and continuously perfuse with assay buffer to establish a stable baseline of radioactivity.

-

Compound Application: Introduce the test compound at various concentrations into the superfusion buffer and collect the fractions of the superfusate over time.

-

Radioactivity Measurement: Measure the amount of radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the cells at the beginning of the collection period. Determine the EC50 value by plotting the percentage of release against the concentration of the test compound.

Signaling Pathways and Visualizations

The pharmacological effects of phenmetrazine are initiated by its interaction with DAT and NET, leading to increased extracellular levels of dopamine and norepinephrine. These neurotransmitters then activate their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons, triggering downstream signaling cascades that ultimately mediate the physiological responses.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[][13][14] D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[]

Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors, which are also GPCRs and are classified into α and β subtypes.[15][16] Similar to dopamine receptors, these receptors trigger various intracellular signaling cascades upon activation. For instance, β-adrenergic receptors typically couple to Gαs to activate adenylyl cyclase and increase cAMP levels.[17]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for conducting in vitro monoamine transporter assays.

Conclusion

The pharmacological profile of this compound is intrinsically linked to its stereoselective metabolism to the more potent phenmetrazine. The (+)-enantiomers of phenmetrazine are potent dopamine and norepinephrine releasing agents, with significantly less activity at the serotonin transporter. This compound itself demonstrates weak, but measurable, activity as a dopamine transporter inhibitor. This comprehensive guide provides researchers and drug development professionals with a consolidated resource on the stereospecific pharmacology of these compounds, including quantitative functional data, detailed experimental protocols, and visual representations of the underlying signaling pathways. A more complete understanding of the binding affinities of these enantiomers at human monoamine transporters would further enhance our knowledge and facilitate the development of more targeted and effective therapeutic agents.

References

- 1. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of phenmetrazine as an active metabolite of this compound: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissociable effects of the prodrug this compound and its metabolite phenmetrazine at dopamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociable effects of the prodrug this compound and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. bioivt.com [bioivt.com]

- 11. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Norepinephrine - Wikipedia [en.wikipedia.org]

- 16. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 17. researchgate.net [researchgate.net]

The Neuropharmacological Profile of Phendimetrazine: A Technical Guide to its Effects on Norepinephrine and Dopamine Systems

Executive Summary: Phendimetrazine is a sympathomimetic amine utilized as a short-term adjunct in weight management. Its pharmacological activity is complex, primarily functioning as a prodrug for its more potent metabolite, phenmetrazine. While this compound itself exhibits weak inhibitory effects at catecholamine transporters, its conversion to phenmetrazine results in a robust release of norepinephrine and dopamine. This guide provides an in-depth analysis of the mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate these effects, intended for a scientific audience in pharmacology and drug development.

This compound: A Prodrug Mechanism

This compound's clinical effects are predominantly attributable to its metabolic conversion to phenmetrazine.[1][2][3][4] Approximately 30% of an orally administered dose of this compound is N-demethylated in the liver to form phenmetrazine, the active pharmacological agent.[1][4] This prodrug strategy results in a more gradual onset and prolonged duration of action compared to direct administration of phenmetrazine, which may contribute to a lower abuse potential.[1] While this compound itself is not entirely inert, its primary role is as a precursor to the more potent phenmetrazine.

Caption: Metabolic conversion of this compound to its active metabolite, phenmetrazine.

Quantitative Pharmacodynamics at Monoamine Transporters

The functional activity of this compound and its metabolites has been quantified using in vitro assays. These studies reveal a clear distinction between the parent drug and its primary metabolite. This compound is a weak inhibitor of norepinephrine (NE) and dopamine (DA) uptake. In contrast, its metabolite, phenmetrazine, is a potent substrate and releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3][5][6][7][8] The cis-configured metabolite, pseudophenmetrazine, demonstrates modest activity, primarily as a norepinephrine releaser.[3][6][7][8]

| Compound | Target | Action | Potency (IC50 / EC50) |

| This compound | Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50 = 8.3 μM[5][8] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 = 19 μM[5][8] | |

| Phenmetrazine | Norepinephrine Transporter (NET) | Release | EC50 = 29-50 nM[2][3][6][7] |

| Dopamine Transporter (DAT) | Release | EC50 = 70-131 nM[2][3][6][7] | |

| Serotonin Transporter (SERT) | Release | EC50 > 7,765 nM[2] | |

| Pseudophenmetrazine | Norepinephrine Transporter (NET) | Release | EC50 = 514 nM[3][6][7][8] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 = 2630 nM[3][6][7][8] |

Synaptic Mechanism of Action: Norepinephrine and Dopamine Release

The primary mechanism by which phenmetrazine exerts its sympathomimetic and anorectic effects is through promoting the release of norepinephrine and dopamine from presynaptic nerve terminals. As a substrate for DAT and NET, phenmetrazine is transported into the presynaptic neuron. This action competitively inhibits the reuptake of dopamine and norepinephrine and, more importantly, induces a reversal of the transporter's normal function. This "reverse transport" or efflux results in a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.

Caption: Mechanism of phenmetrazine-induced neurotransmitter release at the synapse.

Experimental Protocols

The characterization of this compound's neuropharmacology relies on established experimental techniques. The following sections detail the methodologies for key assays.

In Vitro Neurotransmitter Release Assay

This assay quantifies a compound's ability to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Methodology:

-

Tissue Preparation: Brain regions rich in dopaminergic and noradrenergic terminals (e.g., striatum, nucleus accumbens) are rapidly dissected from rodents.

-

Synaptosome Isolation: The tissue is homogenized in a buffered sucrose solution. The homogenate undergoes differential centrifugation to pellet synaptosomes, which are then resuspended.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine), which is taken up into the nerve terminals via active transport.

-

Release Experiment: The labeled synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., phenmetrazine).

-

Sample Collection: At specified time points, the synaptosome suspension is filtered to separate the extracellular medium from the synaptosomes.

-

Quantification: The amount of radioactivity in the collected medium (representing released neurotransmitter) is measured using liquid scintillation counting.

-

Data Analysis: The amount of release is calculated as a percentage of the total radioactivity. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Caption: Workflow for an in vitro synaptosome neurotransmitter release assay.

In Vivo Microdialysis

Microdialysis allows for the measurement of extracellular neurotransmitter concentrations in the brains of living, freely moving animals.[9][10][11]

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., nucleus accumbens).[3][6][7]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane into the aCSF, following their concentration gradient.

-

Sample Collection: The outgoing aCSF (the dialysate), now containing a sample of the extracellular neurochemicals, is collected in timed fractions.

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, the animal is administered this compound or its metabolites.

-

Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

Caption: Workflow for an in vivo microdialysis experiment.

Electrophysiology at Recombinant Transporters

This technique directly measures the interaction of a compound with a specific transporter protein expressed in a controlled cell system, such as Xenopus oocytes.[12][13]

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

-

cRNA Injection: The oocytes are injected with cRNA encoding the human dopamine transporter (hDAT) or norepinephrine transporter (hNET). This causes the oocytes to express the transporter proteins on their cell membranes.

-

Two-Electrode Voltage Clamp: After a few days to allow for protein expression, an oocyte is placed in a recording chamber. Two electrodes are inserted into the oocyte to clamp the membrane potential at a set voltage (e.g., -60 mV) and measure the resulting currents.

-

Drug Application: The oocyte is perfused with a solution containing the test compound (this compound or phenmetrazine).

-

Current Measurement: The interaction of the compound with the transporter generates an electrical current.

-

Data Analysis: The magnitude and direction of the current reveal the nature of the drug-transporter interaction (inhibitor vs. substrate) and can be used to determine potency.

Caption: Workflow for electrophysiological characterization at recombinant transporters.

Conclusion

The pharmacological effects of this compound on norepinephrine and dopamine systems are primarily indirect, mediated through its conversion to the active metabolite, phenmetrazine. While this compound itself has weak activity as a norepinephrine and dopamine reuptake inhibitor, phenmetrazine is a potent norepinephrine-dopamine releasing agent. This dual mechanism—initial weak transporter inhibition by the parent drug followed by robust transporter-mediated release from its active metabolite—underpins its therapeutic utility and pharmacological profile. The experimental methodologies detailed herein are fundamental to characterizing such complex drug actions and remain critical tools in neuropharmacological research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - OEL Fastrac - Affygility Solutions [affygility.com]

- 5. Role of phenmetrazine as an active metabolite of this compound: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 9. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. Dissociable effects of the prodrug this compound and its metabolite phenmetrazine at dopamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissociable effects of the prodrug this compound and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Derivatization of Phendimetrazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of phendimetrazine and its derivatives. It includes detailed experimental protocols, quantitative pharmacological data, and an analysis of structure-activity relationships, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound is a sympathomimetic amine belonging to the morpholine chemical class, utilized as an appetite suppressant in the short-term management of exogenous obesity.[1][2][3] It functions as a prodrug, metabolically converted to its active form, phenmetrazine.[2][4][5] This conversion is central to its pharmacological activity and abuse potential.[2] Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the central nervous system and elevating blood pressure.[1][2][3] The parent compound, this compound, is chemically designated as (2S,3S)-3,4-dimethyl-2-phenylmorpholine.[2]

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves the formation of a substituted morpholine ring. The general approach for this compound involves the reaction of N-methylethanolamine with a substituted propiophenone, followed by reductive cyclization.

Synthesis of this compound

The synthesis of this compound proceeds through the reaction of N-methylethanolamine with 2-bromopropiophenone to form an intermediate, which is then reductively cyclized using formic acid to yield this compound.[2]

Reaction Scheme:

-

Step 1: Condensation: N-methylethanolamine reacts with 2-bromopropiophenone.

-

Step 2: Reductive Cyclization: The resulting intermediate undergoes cyclization in the presence of formic acid.

Caption: General synthesis pathway for this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as substituted phenmetrazines, follows a similar strategy, starting from appropriately substituted propiophenones. This allows for the introduction of various functional groups on the phenyl ring to investigate their impact on pharmacological activity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound and its analogs. The following protocols are based on established methodologies.

General Protocol for the Synthesis of Phenyl-Substituted Phenmetrazine Analogs

This protocol describes the synthesis of 4-methylphenmetrazine (4-MPM) and can be adapted for other phenyl-substituted analogs.

Step 1: Bromination of the Substituted Propiophenone

A solution of bromine in dichloromethane is slowly added to a solution of the corresponding substituted propiophenone (e.g., 4-methylpropiophenone) in dichloromethane. The mixture is stirred for one hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield the 2-bromo-1-(substituted-phenyl)propan-1-one intermediate as an oil.

Step 2: Formation of the Morpholine Ring

The bromo-intermediate is reacted with ethanolamine in the presence of a base (e.g., N,N-diisopropylethylamine or N-methyl-2-pyrrolidone) to form the morpholine ring.

Step 3: Cyclization and Reduction

The intermediate from the previous step is treated with concentrated sulfuric acid to facilitate cyclization, followed by reduction with sodium borohydride to yield the desired phenmetrazine analog.

Step 4: Salt Formation (Optional)

For purification and handling, the free base can be converted to a salt, such as a fumarate or hydrochloride salt, by reacting it with the corresponding acid in a suitable solvent like methanol, followed by precipitation with a non-polar solvent like tert-butyl methyl ether.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its derivatives is primarily mediated by their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for uptake inhibition or half-maximal effective concentration (EC50) for neurotransmitter release.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| This compound | 19,000 | - | - | - | - | - | [4] |

| Phenmetrazine | 600 | - | - | 131 | 50 | >10,000 | [4] |

| (+)-Phenmetrazine | - | - | - | - | - | - | |

| (-)-Phenmetrazine | - | - | - | - | - | - | |

| 2-Methylphenmetrazine (2-MPM) | 6,740 | 1,200 | >10,000 | - | - | - | [1] |

| 3-Methylphenmetrazine (3-MPM) | >10,000 | 5,200 | >10,000 | - | - | - | [1] |

| 4-Methylphenmetrazine (4-MPM) | 1,930 | 1,500 | 1,300 | - | - | - | [1] |

| 2-Fluorophenmetrazine (2-FPM) | <2,500 | <2,500 | >80,000 | - | - | - | [6][7] |

| 3-Fluorophenmetrazine (3-FPM) | <2,500 | <2,500 | >80,000 | - | - | - | [6][7] |

| 4-Fluorophenmetrazine (4-FPM) | <2,500 | <2,500 | >80,000 | - | - | - | [6][7] |

Structure-Activity Relationship (SAR)

The structural modifications of the phenmetrazine scaffold have a profound impact on its pharmacological profile.

-

N-Alkylation: N-methylation of phenmetrazine to this compound significantly reduces its activity at monoamine transporters, confirming its status as a prodrug.[4]

-

Phenyl Ring Substitution:

-

Methyl Substitution: The position of the methyl group on the phenyl ring influences potency and selectivity. 4-methylphenmetrazine (4-MPM) is more potent at DAT than 2-MPM and displays significant activity at SERT, unlike other analogs.[1] 3-MPM shows reduced potency at both DAT and SERT.[1]

-

Fluoro Substitution: Fluorination of the phenyl ring generally maintains high potency at DAT and NET, comparable to cocaine, while having weak effects at SERT.[6][7] This suggests that fluorinated derivatives retain a catecholamine-selective profile.

-

Caption: Key structural modifications influencing this compound's activity.

Mechanism of Action and Signaling Pathways

This compound, through its active metabolite phenmetrazine, primarily acts as a monoamine transporter substrate, leading to the release of dopamine and norepinephrine.[4] This increase in extracellular monoamines in brain regions like the hypothalamus is believed to be the primary mechanism for appetite suppression.[5]

The interaction with monoamine transporters initiates a cascade of downstream signaling events. Chronic administration of phenmetrazine has been shown to promote the desensitization of D2 dopaminergic and α2-adrenergic receptors and alter the phosphorylation of signaling proteins such as ERK1/2, GSK3β, and DARPP-32.[8]

Caption: Signaling pathway of this compound's action.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis, pharmacological properties, and structure-activity relationships of this compound and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the design and development of novel CNS-active compounds. The understanding of how structural modifications to the phenmetrazine scaffold influence monoamine transporter interactions is critical for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Phendimetrazine in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, functions as a prodrug, exerting its anorectic effects primarily through its active metabolite, phenmetrazine. Understanding the metabolic pathways of this compound in preclinical rodent models is crucial for the evaluation of its efficacy and safety profile. This technical guide provides a comprehensive overview of the known metabolic transformations of this compound in rodents, details established experimental protocols for the analysis of its metabolites, and presents visual representations of the metabolic pathways and experimental workflows. While qualitative data on the metabolic profile of this compound in rodents are available, a significant gap exists in the public domain regarding specific quantitative data on the distribution of its various metabolites.

Introduction

This compound is recognized as a prodrug that undergoes metabolic activation to form its pharmacologically active metabolite, phenmetrazine.[1] This conversion, primarily through N-demethylation, is a key step in the drug's mechanism of action.[2] Phenmetrazine is a central nervous system stimulant that promotes the release of norepinephrine and dopamine. The primary route of excretion for this compound and its metabolites is through the kidneys and into the urine.[2][3] In addition to phenmetrazine, other metabolites such as pseudophenmetrazine and this compound-N-oxide have been identified.[1] An in-vitro study using liver microsomes from various animal species has also suggested the formation of N-hydroxyphenmetrazine.[4] This guide will delve into the specifics of these metabolic pathways and the methodologies used to study them in rodent models.

Metabolic Pathways of this compound in Rodents

The metabolism of this compound in rodents primarily involves N-demethylation and N-oxidation. The key metabolic transformations are outlined below.

Primary Metabolic Pathway: N-Demethylation to Phenmetrazine

The major metabolic pathway for this compound is the removal of the N-methyl group to form the active metabolite, phenmetrazine.[1][2] This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver, although the specific rodent CYP isozymes responsible have not been definitively identified in the available literature.[5]

Other Identified Metabolic Pathways

In addition to N-demethylation, other metabolic transformations of this compound have been reported:

-

N-Oxidation: this compound can be oxidized at the nitrogen atom to form this compound-N-oxide.[4]

-

Formation of Stereoisomers: The N-demethylated metabolite, phenmetrazine, can exist as stereoisomers. Pseudophenmetrazine has been identified as a metabolite in rats.[1]

-

Hydroxylation: In-vitro studies have suggested the formation of N-hydroxyphenmetrazine.[4]

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Data on this compound Metabolism in Rodents

A thorough review of the publicly available scientific literature did not yield specific quantitative data on the percentage of this compound converted to its various metabolites in rodent models. While the conversion to phenmetrazine is established as the primary pathway, the exact metabolic distribution remains to be fully characterized in rats and mice. This represents a significant data gap in the preclinical understanding of this compound's pharmacokinetics in these species.

Experimental Protocols

The following sections outline representative experimental protocols for the in-vivo and in-vitro analysis of this compound metabolism in rodent models, based on methodologies described in the scientific literature for this compound and similar compounds.

In-Vivo Analysis of this compound Metabolism in Rats

This protocol describes a typical in-vivo study to identify and quantify this compound and its metabolites in rat urine.

4.1.1. Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Age: 8-10 weeks

-

Housing: Individually housed in metabolic cages to allow for the separate collection of urine and feces. Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

4.1.2. Drug Administration

-

Drug: this compound tartrate

-

Dose: To be determined based on the study objectives.

-

Route of Administration: Oral gavage.

-

Vehicle: Sterile water or 0.5% methylcellulose.

4.1.3. Sample Collection

-

Urine samples are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing.

-

The volume of urine collected at each interval is recorded.

-

Samples are immediately frozen and stored at -80°C until analysis.

4.1.4. Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) protocol can be employed for the cleanup and concentration of analytes from urine.[6][7][8][9][10]

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the analytes with methanol or a suitable organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.5. Analytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and its metabolites.[11][12][13][14]

-

Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, phenmetrazine, this compound-N-oxide, and an internal standard are monitored.

The following diagram illustrates a typical experimental workflow for an in-vivo metabolism study.

In-Vitro Analysis of this compound Metabolism using Rat Liver Microsomes

This protocol outlines an in-vitro experiment to investigate the metabolism of this compound in rat liver microsomes.

4.2.1. Materials

-

Pooled male Sprague-Dawley rat liver microsomes.

-

This compound tartrate.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard.

4.2.2. Incubation

-

Pre-incubate the rat liver microsomes, this compound, and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

4.2.3. Sample Processing

-

Centrifuge the terminated reaction mixture to precipitate the proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4.2.4. Analytical Method

The same LC-MS/MS method as described for the in-vivo analysis can be used to identify and quantify the metabolites formed.

The following diagram illustrates the workflow for an in-vitro metabolism study.

Conclusion

This compound is a prodrug that is primarily metabolized to the active compound phenmetrazine via N-demethylation in rodent models. Other minor metabolites have also been identified. While robust analytical methods exist for the qualitative and quantitative analysis of this compound and its metabolites, there is a notable absence of publicly available quantitative data regarding the metabolic profile of this compound specifically in rodents. The experimental protocols outlined in this guide provide a framework for conducting in-vivo and in-vitro studies to further elucidate the metabolic fate of this compound in these preclinical models. Further research is warranted to generate quantitative data to fill the existing knowledge gap and provide a more complete understanding of the pharmacokinetics of this compound in rodent species, which is essential for its continued development and evaluation.

References

- 1. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oipub.com [oipub.com]

- 5. Role of phenmetrazine as an active metabolite of this compound: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A solid phase extraction reversed-phase HPLC method for the simultaneous determination of methoprene, permethrin and selected metabolites in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a metabolomic approach based on urine samples and direct infusion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Separation and quantification of two diastereomers of a Drug Candidate in rat plasma by ultra-high pressure liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Characterization of Phendimetrazine's Monoamine Transporter Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine used as an anorectic agent, exerts its pharmacological effects primarily through its active metabolites, which modulate the activity of monoamine transporters. This technical guide provides an in-depth in vitro characterization of this compound and its primary metabolites, phenmetrazine and pseudophenmetrazine, at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document summarizes key quantitative data on their potency and efficacy as uptake inhibitors and releasing agents, details the experimental protocols for these assessments, and presents visual representations of the underlying mechanisms and experimental workflows. The collective findings indicate that this compound functions as a prodrug, with its N-demethylated metabolite, phenmetrazine, acting as a potent substrate and releaser at DAT and NET.

Introduction

This compound is a clinically utilized appetite suppressant with a pharmacological profile similar to amphetamines.[1] Its mechanism of action is indirect, relying on its metabolic conversion to more active compounds that interact with the monoamine transport system.[2] Understanding the in vitro activity of this compound and its metabolites at DAT, NET, and SERT is crucial for elucidating its therapeutic effects and abuse potential. This guide synthesizes the available preclinical data to offer a comprehensive overview for researchers in pharmacology and drug development.

Recent studies have established that this compound itself has minimal direct activity at monoamine transporters.[2][3] Instead, it serves as a prodrug for its N-demethylated metabolite, phenmetrazine.[2][4] Phenmetrazine is a potent substrate for both the dopamine and norepinephrine transporters, inducing monoamine release.[2][3] Another metabolite, pseudophenmetrazine, also demonstrates activity, albeit with lower potency.[2][3] Interestingly, some evidence suggests that this compound may also function as a DAT inhibitor, adding another layer of complexity to its pharmacological profile.[5][6]

Quantitative Analysis of Monoamine Transporter Activity

The in vitro activity of this compound and its metabolites has been quantified through uptake inhibition and release assays, primarily using rat brain synaptosomes. The data are summarized in the tables below.

Table 1: Monoamine Release Activity (EC50 values in nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | Inactive | Inactive | Inactive |

| Phenmetrazine | 131 | 50 | Weakly Active |

| Pseudophenmetrazine | - | 514 | Weakly Active |

EC50 (half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal release of the respective radiolabeled monoamine. Data sourced from studies using rat brain synaptosomes.[2][3]

Table 2: Monoamine Uptake Inhibition Activity (IC50 values in nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | 19,000 | 8,300 | - |

| Phenmetrazine | - | - | - |

| Pseudophenmetrazine | 2630 | - | - |

IC50 (half maximal inhibitory concentration) values represent the concentration of the compound that inhibits 50% of the uptake of the respective radiolabeled monoamine. Data for this compound is from Rothman et al., 2002, as cited in a study on rhesus monkeys.[7] Data for pseudophenmetrazine is from studies using rat brain synaptosomes.[2][3]

Signaling Pathways and Mechanisms of Action

The interaction of this compound's metabolites with monoamine transporters involves distinct mechanisms. Phenmetrazine acts as a substrate-type releaser, a process that involves being transported into the presynaptic terminal by the transporter, leading to a reversal of the transporter's function and the subsequent efflux of monoamines from the cytoplasm into the synaptic cleft. This compound, on the other hand, has been shown to act as a transporter inhibitor, binding to the transporter to block the reuptake of monoamines without being transported itself.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound and its metabolites at monoamine transporters.

Preparation of Rat Brain Synaptosomes

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, making them an excellent model for studying transporter activity.

-

Tissue Homogenization: Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

-

Centrifugation: The homogenate is subjected to a series of differential centrifugations to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in uptake and release assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.

-

Pre-incubation: Synaptosomes are pre-incubated with the test compound (e.g., this compound or its metabolites) at various concentrations.

-

Initiation of Uptake: A radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate uptake.

-

Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radiolabel to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.

Monoamine Transporter Release Assay (Superfusion Method)

This assay measures the ability of a compound to evoke the release of a pre-loaded radiolabeled monoamine from synaptosomes.

-

Loading: Synaptosomes are incubated with a radiolabeled monoamine to allow for its uptake and accumulation.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of spontaneous release.

-

Drug Application: The test compound is introduced into the superfusion buffer for a defined period.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after drug application.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of release is calculated as a percentage of the total radioactivity in the synaptosomes. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined.

Discussion and Conclusion

The in vitro data compellingly demonstrate that this compound is a prodrug, with its pharmacological activity at monoamine transporters being primarily mediated by its N-demethylated metabolite, phenmetrazine. Phenmetrazine is a potent and efficacious releaser of dopamine and norepinephrine, with significantly less activity at the serotonin transporter. This profile is consistent with the stimulant-like effects observed with this compound administration. The other metabolite, pseudophenmetrazine, is a less potent monoamine releaser.

The finding that this compound itself can act as a dopamine transporter inhibitor, albeit at higher concentrations, suggests a dual mechanism of action.[5][6] Initially, this compound may inhibit dopamine reuptake, followed by a more robust and sustained release of dopamine and norepinephrine as it is metabolized to phenmetrazine.

References

- 1. THE TECHNIQUE OF SUPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of phenmetrazine as an active metabolite of this compound: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Dissociable effects of the prodrug this compound and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Push–Pull Superfusion: A Technique for Investigating Involvement of Neurotransmitters in Brain Function | Springer Nature Experiments [experiments.springernature.com]

Phendimetrazine's Impact on Satiety Signaling in the Brain: A Technical Guide

Abstract

Phendimetrazine is a sympathomimetic amine utilized for short-term management of exogenous obesity. Its anorectic effects are primarily mediated through its influence on central nervous system (CNS) satiety signaling pathways. This technical guide provides an in-depth analysis of the molecular and neurochemical mechanisms underlying this compound's action. It details the drug's conversion to its active metabolite, phenmetrazine, its interaction with monoamine transporters, and its subsequent modulation of hypothalamic neuronal circuits that regulate appetite. The guide summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity and appetite regulation.

Introduction

Obesity is a complex metabolic disorder of global significance, necessitating a diverse range of therapeutic strategies. Pharmacotherapy, as an adjunct to diet and exercise, plays a crucial role in weight management. This compound, a sympathomimetic amine structurally related to amphetamines, is prescribed for short-term use to suppress appetite.[1][2] Its primary therapeutic action stems from its ability to stimulate the CNS, which in turn decreases appetite.[2] Understanding the precise impact of this compound on the brain's intricate satiety signaling networks is essential for optimizing its clinical use and for the development of novel anti-obesity agents. This guide will explore the pharmacokinetics, mechanism of action, and neurobiological effects of this compound, with a focus on its role in modulating the key neurotransmitters and neuronal populations that govern hunger and satiety.

Pharmacokinetics and Metabolism: A Prodrug Mechanism

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its active compound.[3][4] Following oral administration, this compound is absorbed and undergoes hepatic metabolism, where approximately 30% of the dose is converted to phenmetrazine.[4] Phenmetrazine is the primary active metabolite responsible for the drug's appetite-suppressing effects.[3] This conversion allows for a more sustained release and action of the active compound compared to immediate-release formulations of phenmetrazine itself.[3]

Caption: Metabolic conversion of this compound to its active form, phenmetrazine.

Core Mechanism of Action: Monoamine Release

The anorectic effect of this compound is driven by the pharmacological activity of its metabolite, phenmetrazine. Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA).[4] It acts on presynaptic nerve terminals in the CNS, primarily targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6] Rather than simply blocking the reuptake of these neurotransmitters, phenmetrazine is a substrate for these transporters, inducing a reverse transport or "efflux" that significantly increases the concentration of norepinephrine and dopamine in the synaptic cleft.[5][7] In contrast, phenmetrazine and its related metabolites are weak or inactive at serotonin transporters, indicating a more selective mechanism of action compared to other anorectics.[5][7]

Caption: Phenmetrazine induces reverse transport of dopamine (DA) and norepinephrine (NE).

Quantitative Data: Monoamine Transporter Interactions

Preclinical studies using rat brain synaptosomes have quantified the potency of phenmetrazine at monoamine transporters. The data clearly indicate that it is a potent releaser of norepinephrine and dopamine with negligible activity on serotonin.

| Compound | Transmitter | Action | Potency (nM) | Reference |

| Phenmetrazine | Norepinephrine | Release (EC₅₀) | 50 | [5] |

| Dopamine | Release (EC₅₀) | 131 | [5] | |

| Pseudophenmetrazine | Norepinephrine | Release (EC₅₀) | 514 | [5] |

| Dopamine | Reuptake Block (IC₅₀) | 2630 | [5] | |

| This compound | Norepinephrine | Reuptake Block (IC₅₀) | 8300 | [7] |

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for reuptake block.

Impact on Hypothalamic Satiety Signaling

The hypothalamus is the primary brain region responsible for integrating peripheral signals of energy status and regulating food intake and energy expenditure.[1][3] The appetite-suppressing effects of this compound are mediated by the increased levels of norepinephrine and dopamine within key hypothalamic nuclei, particularly the lateral hypothalamus, which is known as the feeding center.[3][8]

This modulation of monoamines influences the activity of two critical, counter-regulatory neuronal populations in the arcuate nucleus of the hypothalamus (ARC):

-

Anorexigenic Neurons: These neurons, which co-express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), decrease food intake and increase energy expenditure.[9][10] Activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce a powerful satiety signal.[11][12]

-

Orexigenic Neurons: These neurons co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and their activation strongly stimulates food intake and reduces energy expenditure.[9][13]

The increased norepinephrine and dopamine resulting from phenmetrazine action are believed to stimulate the anorexigenic POMC/CART neurons while simultaneously inhibiting the orexigenic NPY/AgRP neurons. This shifts the balance of hypothalamic output towards a state of satiety, reducing the sensation of hunger.[1][8]

Caption: Hypothesized modulation of hypothalamic satiety circuits by phenmetrazine.

Experimental Evidence and Protocols

The mechanisms of this compound and its metabolites have been elucidated through a combination of in vitro and in vivo experimental models.

In Vitro Neurotransmitter Release Assays

These assays directly measure a compound's ability to cause the release of or inhibit the reuptake of specific neurotransmitters from isolated nerve terminals (synaptosomes).

Experimental Protocol:

-

Synaptosome Preparation: Brain tissue from a specific region (e.g., striatum for dopamine, hypothalamus for norepinephrine) is obtained from laboratory animals (e.g., Sprague-Dawley rats).[5] The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosome fraction.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine, which is actively taken up and stored in vesicles.[7]

-

Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (e.g., phenmetrazine).

-

Measurement of Release/Uptake:

-

For release assays: The amount of radioactivity released from the synaptosomes into the supernatant is measured over time using liquid scintillation counting. An EC₅₀ value is calculated.[5]

-

For uptake inhibition assays: The amount of radioactivity retained by the synaptosomes after exposure to the drug is measured. An IC₅₀ value is calculated.[7]

-

Caption: Workflow for an in vitro neurotransmitter release assay using synaptosomes.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living, often freely moving, animals.

Experimental Protocol:

-

Stereotaxic Surgery: Anesthetized laboratory animals (e.g., rats) undergo stereotaxic surgery to implant a microdialysis guide cannula aimed at a specific brain region, such as the nucleus accumbens or hypothalamus.[5]

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.[7]

-

Drug Administration: After collecting baseline samples, the animal is administered the test drug (e.g., intravenous phenmetrazine).

-

Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5]

Animal Models of Food Intake and Body Weight

To assess the functional anorectic effects of this compound, studies are conducted in animal models, measuring changes in feeding behavior and body weight.

Experimental Protocol:

-

Animal Model: Male albino mice or rats are often used.[14][15] Animals are housed individually to allow for accurate food intake measurement.

-

Acclimation: Animals are acclimated to the housing conditions and diet.

-

Treatment Groups: Animals are randomly assigned to treatment groups, such as a control group (receiving vehicle) and one or more drug groups (e.g., phentermine 5 mg/kg).[14]

-

Drug Administration: The drug is typically administered daily via oral gavage or intraperitoneal injection for a set period (e.g., 4 to 8 weeks).[15]

-

Data Collection: Body weight and the amount of food consumed are measured daily.[14] At the end of the study, visceral fat pads may be dissected and weighed to assess changes in adiposity.[15]

Summary of Animal Study Data:

| Drug | Animal Model | Duration | Change in Food Intake | Change in Body Weight | Reference |

| Phentermine | Mice | 4 Weeks | Significant Decrease | Significant Decrease | [14][15] |

| Lorcaserin | Mice | 8 Weeks | Significant Decrease | Significant Decrease | [14][15] |

Note: Phentermine is a related sympathomimetic often used in comparative animal studies. Data specific to this compound's metabolite, phenmetrazine, would follow a similar pattern.

Conclusion and Future Directions

This compound exerts its appetite-suppressant effects through a well-defined neurochemical pathway. As a prodrug, its efficacy is dependent on its metabolic conversion to phenmetrazine, a potent norepinephrine and dopamine releasing agent.[3][5] This action increases the synaptic concentration of these key monoamines within the hypothalamic circuits that govern energy balance, ultimately stimulating anorexigenic POMC neurons and inhibiting orexigenic NPY neurons to produce a state of satiety.[8][9] The lack of significant serotonergic activity distinguishes its mechanism from other classes of anorectics.[5]

Future research should aim to further delineate the downstream signaling cascades activated by phenmetrazine-induced monoamine release within specific hypothalamic neuronal populations. Investigating the long-term neuroadaptations that occur with chronic administration could provide insights into the phenomenon of tolerance. Finally, leveraging a deeper understanding of this pathway may aid in the development of next-generation anti-obesity therapeutics with improved efficacy and safety profiles.

References

- 1. What is this compound Tartrate used for? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Interaction of the anorectic medication, this compound, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Obesity Management: Clinical Review and Update of the Pharmacologic Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypothalamic Expression of Neuropeptide Y (NPY) and Pro-OpioMelanoCortin (POMC) in Adult Male Mice Is Affected by Chron… [ouci.dntb.gov.ua]

- 10. The role of proopiomelanocortin (POMC) neurones in feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT2CRs Expressed by Pro-Opiomelanocortin Neurons Regulate Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. japer.in [japer.in]

The Anorectic Properties of Phendimetrazine: A Historical and Technical Review

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, has been utilized as a short-term adjunct in the management of exogenous obesity for decades. This technical guide delves into the historical research and discovery of this compound's anorectic properties, providing a detailed overview of its synthesis, mechanism of action, and the key experimental findings that established its efficacy as an appetite suppressant. This paper will present quantitative data from pivotal studies in structured tables, detail experimental protocols from key research, and provide visualizations of its metabolic and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Historical Context and Discovery

The development of this compound is intrinsically linked to its predecessor, phenmetrazine. Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical use in 1954 as an anorectic. In the quest for an alternative with potentially different properties, researchers at C. H. Boehringer Sohn in Germany, specifically Werner Heel and Karl Zeile, synthesized a methylated derivative of phenmetrazine. This new compound, this compound, was granted a U.S. patent in 1961.

The initial therapeutic rationale for the development of this compound was to create a compound with similar anorectic effects to phenmetrazine but with a potentially modified pharmacokinetic profile. It was later discovered that this compound itself is largely inactive and functions as a prodrug, being metabolized in the body to its active form, phenmetrazine. This bioconversion results in a more sustained release of the active metabolite, which is believed to contribute to its therapeutic effect and potentially lower its abuse potential compared to immediate-release phenmetrazine. This compound was approved for the treatment of obesity in the United States and has been marketed under various brand names, including Bontril.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A common method is the reaction of N-methylethanolamine with 2-bromopropiophenone, followed by a reductive cyclization.

A diagram illustrating the general synthesis workflow is provided below.

Mechanism of Action: From Prodrug to Active Metabolite

This compound's primary pharmacological activity is not due to the parent compound itself, but rather its metabolic conversion to phenmetrazine.[1] Approximately 30% of an oral dose of this compound is metabolized in the liver via N-demethylation to form phenmetrazine.[1] Phenmetrazine is a potent central nervous system stimulant with anorectic effects.